1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with a structurally complex substitution pattern. Its pyrazole core is substituted at the 1-position with an ethyl group and at the 5-position with a methyl group. The carboxamide moiety is further functionalized with two distinct groups: a 6-methylbenzothiazol-2-yl ring (a sulfur- and nitrogen-containing heterocycle) and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent.
Properties
IUPAC Name |
1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-4-24-14(3)11-17(22-24)19(25)23(12-15-6-5-9-26-15)20-21-16-8-7-13(2)10-18(16)27-20/h7-8,10-11,15H,4-6,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEDIEMRSIPGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely mirrors methods in , using carbodiimide-based coupling agents (EDCI/HOBt) for amide bond formation .
- In contrast, chloropyridyl derivatives () employ thionyl chloride for acid chloride intermediates, which may limit compatibility with acid-sensitive substituents .
Key Observations :
- The benzothiazole group may confer affinity for ATP-binding pockets (common in kinase inhibitors), while the oxolane substituent could improve bioavailability compared to purely aromatic analogs .
- Ethoxyphenyl and chloropyridyl groups () enhance steric and electronic effects but may reduce solubility .
Crystallographic and Conformational Analysis
The compound in exhibits dihedral angles between the pyrazole ring and substituents (e.g., 7.70° with phenyl, 89.17° with pyridine), stabilizing its conformation via intramolecular hydrogen bonds . For the target compound:
- The benzothiazole ring is expected to adopt a near-planar orientation relative to the pyrazole core (similar to ’s pyridine), favoring π-π interactions.
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from benzothiazole and pyrazole precursors. Key steps include:
- N-Alkylation : Reaction of the benzothiazole amine with oxolane-derived alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the N-substituted intermediate .
- Carboxamide Coupling : Use of coupling agents like EDCI/HOBt to attach the pyrazole-carboxylic acid moiety to the benzothiazole scaffold. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions, especially distinguishing between N-alkylation on the benzothiazole vs. pyrazole rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for detecting impurities like unreacted intermediates .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regioselectivity, though this requires high-purity crystals .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Enzyme Inhibition Screens : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or radiometric methods.
- Cellular Viability Assays : MTT or resazurin assays to assess cytotoxicity in relevant cell lines .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Meta-Analysis of Substituent Effects : Compare bioactivity data for analogs with differing substituents (e.g., ethoxy vs. methoxy groups on the benzothiazole ring). For example, ethoxy substituents may enhance membrane permeability but reduce target binding affinity .
- Standardized Assay Protocols : Adopt consensus protocols for critical parameters (e.g., pH, incubation time) to minimize inter-lab variability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and identify key residues influencing activity discrepancies .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the oxolane moiety to enhance solubility and slow hepatic clearance .
- Cytochrome P450 Inhibition Screening : Identify metabolic hotspots via liver microsome assays. For instance, methyl groups on the pyrazole ring may reduce oxidation rates .
- Stability-Optimized Formulations : Use lipid-based nanoemulsions or cyclodextrin complexes to protect against enzymatic degradation .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of heterocyclic modifications?
- Systematic Substituent Variation : Synthesize derivatives with incremental changes (e.g., replacing oxolane with morpholine or thiomorpholine) and test against a panel of targets .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression models .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors (e.g., the pyrazole carbonyl group) using software like Schrödinger’s Phase .
Methodological Considerations for Data Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction termination points .
- Batch-to-Batch Consistency : Pre-dry solvents and reagents (e.g., molecular sieves for DMF) to control moisture-sensitive steps .
- Robustness Testing : Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .
Q. What analytical approaches are recommended for detecting degradation products during storage?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, then analyze via LC-MS to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of peaks corresponding to the parent compound and degradants .
Tables for Key Data
| Biological Assay | Key Metrics | Common Pitfalls | Reference |
|---|---|---|---|
| Enzyme Inhibition | IC₅₀, selectivity ratio | Non-specific binding to assay plates | |
| Cellular Viability | EC₅₀, Hill coefficient | Serum protein interference | |
| Binding Affinity | Kd, ΔH (ITC) | Buffer incompatibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
